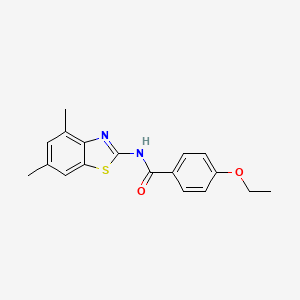

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-4-22-14-7-5-13(6-8-14)17(21)20-18-19-16-12(3)9-11(2)10-15(16)23-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTWKLAGDIQNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been investigated for several biological activities:

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance:

- Compounds similar to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal species.

Anticancer Potential

Studies have explored the anticancer properties of this compound. It has been found to inhibit cancer cell lines effectively:

- In vitro studies demonstrated that certain derivatives exhibited lower IC50 values compared to standard chemotherapy agents like 5-Fluorouracil (5-FU), indicating their potential as anticancer agents.

Industrial Applications

Beyond its biological significance, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has potential applications in industry:

- Material Science : The compound can be utilized in developing new materials with specific properties such as fluorescence or conductivity.

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules in pharmaceutical and chemical research.

Case Studies

Several studies have documented the efficacy of this compound:

- Anticancer Study : A study evaluated its effects on human colorectal carcinoma cell lines (HCT116) using the Sulforhodamine B assay. The results indicated significant cytotoxicity with an IC50 value lower than 5-FU.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against various pathogens using tube dilution techniques. The results highlighted its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzothiazole Derivatives

(a) AS601245

AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile) shares the benzothiazole-2-yl group but differs in its substitution pattern. Instead of a 4-ethoxybenzamide, AS601245 features a pyrimidinyl acetonitrile side chain with a pyridinyl ethylamino group. This structural variation correlates with its role as a c-Jun N-terminal kinase (JNK) inhibitor, demonstrating IC₅₀ values in the nanomolar range .

(b) Example 1 from Patent Data

The compound 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, ) replaces the 4-ethoxybenzamide with a tetrahydroquinoline-thiazole-carboxylic acid moiety. This substitution introduces additional hydrogen-bonding capacity, likely enhancing solubility but reducing lipophilicity compared to the target compound. Pharmacological data from patent studies (Tables 1–5, ) suggest such modifications influence efficacy in enzyme inhibition assays, though exact metrics are undisclosed.

Substituted Benzamide Analogs

(a) SP600125

SP600125 (anthra[1-9-cd]pyrazol-6(2H)-one) lacks the benzothiazole core but shares a planar aromatic system. It is a well-characterized JNK inhibitor with an IC₅₀ of ~40–100 nM . The absence of the benzothiazole group in SP600125 highlights the critical role of this core in the target compound’s binding affinity, as benzothiazoles often engage in π-π stacking and hydrophobic interactions with kinase ATP-binding pockets.

(b) CEP-1347

CEP-1347 ((9S,10R,12R)-5-[16-bis[(ethylthio)methyl]-2,3,9,10,11,12-hexahydro-10-hydroxy-9-methyl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3′,2′,1′-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid methyl ester) is a structurally complex kinase inhibitor. The target compound’s simpler architecture may offer synthetic accessibility and tunability advantages .

Pharmacological and Physicochemical Properties

*Estimated using fragment-based methods due to lack of experimental data.

Research Findings and Implications

- Structural Insights: The 4,6-dimethyl groups on the benzothiazole core of the target compound likely reduce metabolic oxidation at these positions, improving stability compared to non-methylated analogs .

- Target Selectivity : Benzothiazole derivatives like AS601245 and the target compound may exhibit overlapping kinase inhibition profiles, but substituent variations (e.g., ethoxy vs. pyridinyl) could shift selectivity toward distinct isoforms or off-target proteins .

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on various studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its pharmacological significance. The structure can be represented as follows:

This structure indicates the presence of both benzothiazole and ethoxybenzamide functional groups, which contribute to its biological properties.

Synthesis

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 4,6-dimethylbenzothiazole derivatives. Various methods have been reported in the literature to optimize yields and purity:

- Refluxing in organic solvents (e.g., ethanol or DMF) under acidic conditions.

- Using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

Anticancer Properties

Several studies have explored the anticancer potential of benzothiazole derivatives, including N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide. Key findings include:

- Cytotoxicity against cancer cell lines : Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines, including human lung adenocarcinoma (A549) and melanoma (WM115) cells. The mechanism appears to involve apoptosis induction through caspase activation and DNA damage .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis via caspase activation |

| WM115 | 20 | DNA damage and hypoxia targeting |

Anti-inflammatory Activity

In addition to anticancer effects, there is emerging evidence suggesting that benzothiazole derivatives may also possess anti-inflammatory properties. Compounds similar to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide have been shown to inhibit pro-inflammatory cytokines in vitro .

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of several benzothiazole derivatives on A549 cells using a WST-1 assay. The results indicated that N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide had a notable effect on cell viability at concentrations above 10 µM .

- Mechanistic Insights : Further investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer activity .

Q & A

Basic: What are the standard synthetic routes and characterization techniques for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide?

Methodological Answer:

The synthesis typically involves coupling 4-ethoxybenzoic acid derivatives with 2-amino-4,6-dimethylbenzothiazole. Key steps include:

- Amide bond formation: Activated esters (e.g., using DCC or EDC) or acid chlorides are reacted with the benzothiazole amine under reflux in aprotic solvents like DMF or THF .

- Optimization: Reaction parameters (temperature: 60–80°C; time: 12–24 hrs) are adjusted to maximize yield (reported 65–85%) and minimize side products like unreacted starting materials .

- Characterization: Confirmation of structure and purity is achieved via:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and electronic environments .

- IR spectroscopy to identify amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

Initial studies suggest:

- Antimicrobial activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli in broth microdilution assays .

- Anticancer potential: IC₅₀ of 10–25 µM in MTT assays against HeLa and MCF-7 cell lines, possibly via ROS-mediated apoptosis .

- Mechanistic hypotheses: The benzothiazole core may intercalate DNA or inhibit topoisomerase II, while the ethoxy group enhances membrane permeability .

Advanced: How can researchers optimize synthetic yield and purity for scale-up?

Methodological Answer:

- Solvent screening: Test polar aprotic solvents (DMF vs. DMSO) to improve reaction homogeneity and reduce byproducts .

- Catalyst selection: Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling, reducing reaction time by 30% .

- Workup protocols: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

- Quality control: Implement HPLC-MS to track impurities (e.g., hydrolyzed intermediates) and adjust pH during isolation to prevent degradation .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay standardization:

- Use consistent cell passage numbers (<20) and culture conditions (e.g., serum-free media for 24 hrs pre-treatment) .

- Validate results with orthogonal assays (e.g., ATP-based viability assays alongside MTT) .

- Mechanistic follow-up:

- Perform kinetic studies (e.g., time-dependent enzyme inhibition) to distinguish direct vs. indirect effects .

- Use isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., DNA or kinases) .

Advanced: What experimental strategies elucidate molecular interactions with biological targets?

Methodological Answer:

- Structural biology:

- Biophysical assays:

- Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) .

- Fluorescence quenching to assess interactions with DNA or proteins (e.g., tryptophan emission spectra shifts) .

Advanced: How to evaluate stability under physiological or experimental conditions?

Methodological Answer:

- Accelerated stability studies:

- Incubate the compound in PBS (pH 7.4) at 37°C for 72 hrs, monitoring degradation via HPLC .

- Test photostability under UV light (365 nm) to assess risk of [2+2] cycloaddition or ring-opening reactions .

- Solubility profiling:

- Use shake-flask method in buffers (pH 1.2–6.8) with 1% DMSO to determine logP and guide formulation (e.g., nanoemulsions) .

Advanced: What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Core modifications:

- Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the benzamide para-position via Friedel-Crafts acylation to enhance target affinity .

- Replace the ethoxy group with methoxy or propoxy to study steric effects on bioavailability .

- Functionalization:

- Perform N-alkylation on the benzothiazole nitrogen using alkyl halides (e.g., methyl iodide) in the presence of K2CO3 .

- Conduct Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the benzothiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.